![molecular formula C15H13N5OS2 B2682151 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1206995-67-6](/img/structure/B2682151.png)
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
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Overview
Description
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . Its antitumor activity may involve the inhibition of specific signaling pathways that are essential for cancer cell growth and survival .
Comparison with Similar Compounds
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
1,3,4-thiadiazole derivatives: These compounds are known for their antimicrobial and antifungal activities and are used in the development of new drugs.
Indole derivatives: These compounds have significant biological potential, including anti-inflammatory and analgesic activities.
Biological Activity
The compound 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes:
- Pyrazole ring : Known for its diverse biological activities.
- Thiazole and benzothiazole moieties : These components are associated with various pharmacological properties.
The molecular formula is C16H16N4OS2 with a molecular weight of approximately 356.45 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiazole derivatives often exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : A study evaluated various pyrazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against these pathogens .
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For example:
- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and P388 (leukemia). Specific compounds showed IC50 values ranging from 2.8 to 3.5 μM, indicating potent activity .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : Many thiazole and benzothiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Molecular docking studies suggest that these compounds may interact with DNA topoisomerases, which are crucial for DNA replication and transcription .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the relative efficacy of this compound versus structurally similar ones. The following table summarizes some related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminobenzothiazole | Benzothiazole scaffold | Antimicrobial |
Thiazolidinedione | Thiazole ring | Antidiabetic |
Benzothiazole derivatives | Benzothiazole core | Anticancer |
Case Study 1: Antifungal Activity
A recent study on pyrazole-carboxamide derivatives highlighted their antifungal activity against Colletotrichum gloeosporioides, a significant agricultural pathogen. The compound showed substantial mycelial inhibition rates, with the most effective derivative achieving over 60% inhibition at higher concentrations .
Case Study 2: Synthesis and Evaluation
In another study focused on synthesizing new pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly influenced biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity before biological testing .
Properties
IUPAC Name |
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-7-6-16-20(3)11(7)14(21)19-15-18-10-5-4-9-12(13(10)23-15)22-8(2)17-9/h4-6H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUQSYNYPCDLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.